2-Iodo-4-nitrophenol

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodo-4-nitrophenol can be achieved through the iodination of 4-nitrophenol using N-iodosuccinimide (NIS) as the iodinating agent. The reaction is typically carried out in a solid-state by grinding the reactants together at room temperature. This method offers several advantages, including high yields (94-99%), short reaction times (5-8 minutes), and a simple work-up procedure .

Industrial Production Methods: For industrial-scale production, the same iodination process can be employed, but with optimized reaction conditions to ensure scalability and cost-effectiveness. The use of N-iodosuccinimide in acetic acid as a catalyst has been shown to provide high yields (91-99%) within 30-240 minutes .

Análisis De Reacciones Químicas

Types of Reactions: 2-Iodo-4-nitrophenol undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted by other nucleophiles under appropriate conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions:

Substitution: Nucleophiles such as thiols or amines can replace the iodine atom in the presence of a suitable base.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst is a common method for reducing the nitro group.

Major Products:

Substitution: Products depend on the nucleophile used, such as 2-thio-4-nitrophenol or 2-amino-4-nitrophenol.

Reduction: The major product is 2-iodo-4-aminophenol.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antiviral Properties

One of the most significant applications of 2-iodo-4-nitrophenol is its use as an antiviral agent. Research indicates that halogenated nitrophenols can inhibit the replication of DNA viruses, making them valuable in treating viral diseases. For instance, a patent describes the effectiveness of halogenated nitrophenols, including this compound, in treating conditions such as feline rhinotracheitis and other viral infections in animals by administering doses ranging from 4 to 20 mg per kilogram of body weight .

Case Studies:

- Feline Rhinotracheitis Treatment : In a study involving cats infected with feline rhinotracheitis, treatment with halogenated nitrophenols resulted in a shortened disease course compared to untreated cases .

- Papillomatosis : In veterinary applications, this compound has been used to treat papillomatous lesions in dogs effectively, demonstrating its potential for removing objectionable viral tissue growths .

Material Science

Supramolecular Chemistry

This compound has been studied for its supramolecular interactions. Research highlights the interplay of hydrogen bonds and iodo–nitro interactions that lead to the formation of supramolecular structures. These interactions are essential for developing advanced materials with specific properties .

Applications in Sensors

The compound has also been explored as a potential component in sensor technology. A study reported the synthesis of a fluorescent molecular clip that binds to phenolic compounds, including this compound, which could be utilized for detecting environmental pollutants or biological analytes .

Environmental Science

Pollutant Detection and Analysis

Due to its chemical structure, this compound can serve as an analytical standard for detecting nitrophenols in environmental samples. Its stability and distinct spectral properties make it suitable for use in chromatography and spectroscopic techniques aimed at monitoring environmental contaminants .

Summary of Applications

| Field | Application | Details |

|---|---|---|

| Medicinal Chemistry | Antiviral treatments | Effective against viral diseases in animals; reduces disease duration |

| Material Science | Supramolecular chemistry | Forms structures through hydrogen bonding and iodo–nitro interactions |

| Environmental Science | Pollutant detection | Used as an analytical standard for monitoring environmental contaminants |

Mecanismo De Acción

The mechanism by which 2-Iodo-4-nitrophenol exerts its effects involves its interaction with specific molecular targets. For instance, its reactivity with tyrosinase is based on the interaction of the thymidylate moiety with the enzyme, which plays a crucial role in melanin production . This interaction can inhibit cellular antioxidant enzymes, leading to increased cellular damage.

Comparación Con Compuestos Similares

- 2-Bromo-4-nitrophenol

- 2-Iodo-5-methoxyphenol

- 4-Hydroxy-3-iodobiphenyl

Comparison: 2-Iodo-4-nitrophenol is unique due to the presence of both iodine and nitro groups on the phenol ring, which imparts distinct chemical reactivity and biological activity. Compared to 2-Bromo-4-nitrophenol, the iodine atom in this compound is more reactive, making it a better candidate for certain substitution reactions. Additionally, the nitro group enhances its electron-withdrawing properties, influencing its reactivity in various chemical processes.

Actividad Biológica

2-Iodo-4-nitrophenol (C6H4INO3) is a compound that has garnered attention in various fields due to its biological activity, particularly its antimicrobial, anticancer, and potential herbicidal properties. This article delves into the biological effects of this compound, supported by data tables and research findings from diverse sources.

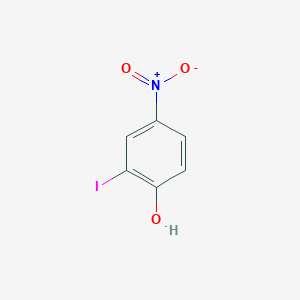

Chemical Structure and Properties

This compound is characterized by the presence of both iodine and nitro groups on a phenolic ring. The molecular structure can be represented as follows:

This structure contributes to its unique chemical properties, influencing its biological interactions.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown it to be effective against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Staphylococcus aureus | 15.62 µg/mL | 31.25 µg/mL |

| Escherichia coli | 62.5 µg/mL | 125 µg/mL |

| Pseudomonas aeruginosa | 125 µg/mL | 250 µg/mL |

The compound showed a particularly strong bactericidal effect against Staphylococcus aureus, with a MIC value comparable to that of established antibiotics like nitrofurantoin .

Cytotoxicity Studies

Despite its antimicrobial efficacy, the cytotoxicity of this compound has also been evaluated. In vitro studies revealed that at certain concentrations, the compound does not exhibit significant cytotoxic effects on normal cell lines.

Table 2: Cytotoxicity Results

| Concentration (µM) | Cell Line | Viability (%) |

|---|---|---|

| 50 | L929 | 95 |

| 100 | A549 | 102 |

| 200 | HepG2 | 90 |

These results suggest that while the compound is effective against pathogens, it maintains a degree of safety for normal cells, making it a candidate for further therapeutic exploration .

Anticancer Properties

Emerging studies have indicated potential anticancer activity associated with this compound. It has been shown to inhibit the proliferation of certain cancer cell lines, suggesting a possible role in cancer therapy.

Case Study: Anticancer Activity

In a study involving human cancer cell lines, treatment with varying concentrations of this compound resulted in reduced cell viability and induced apoptosis in cancer cells. The IC50 values were determined as follows:

- Breast Cancer (MCF-7) : IC50 = 45 µM

- Lung Cancer (A549) : IC50 = 60 µM

- Colon Cancer (HCT116) : IC50 = 50 µM

These findings highlight the compound's potential as an anticancer agent, warranting further investigation into its mechanisms of action .

Environmental Impact and Herbicidal Activity

The herbicidal properties of halogenated phenols, including this compound, have also been studied. Research indicates that compounds with halogen substitutions can exhibit significant phytotoxic effects on various plant species.

Table 3: Herbicidal Activity

| Plant Species | Effective Concentration (EC50) |

|---|---|

| Arabidopsis thaliana | 25 µg/mL |

| Glycine max | 30 µg/mL |

| Zea mays | 35 µg/mL |

The herbicidal activity suggests potential applications in agricultural settings as a selective herbicide .

Propiedades

IUPAC Name |

2-iodo-4-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4INO3/c7-5-3-4(8(10)11)1-2-6(5)9/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKQFOYCEUMVWOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])I)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4INO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00301140 | |

| Record name | 2-iodo-4-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00301140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89487-91-2 | |

| Record name | 89487-91-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141347 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-iodo-4-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00301140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Iodo-4-nitrophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.